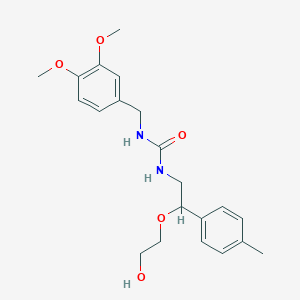

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Beschreibung

This compound is a urea derivative featuring:

- A 3,4-dimethoxybenzyl moiety linked to the urea nitrogen.

- A 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl substituent on the adjacent nitrogen.

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHIUBOISMYIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Dimethoxybenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.

- Hydroxyethoxy chain : May influence solubility and bioavailability.

- p-Tolyl group : Impacts the overall pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea exhibits significant biological activity. Research has shown that compounds with similar structures often possess various pharmacological effects.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-[(3,4-Dimethoxyphenyl)methyl]urea | Contains methoxy groups and urea | Anti-inflammatory | Simpler structure |

| 3-[(4-Methylphenyl)(hydroxy)methyl]urea | Hydroxymethyl substituent | Anticancer | Different substituent pattern |

| N,N'-Di(3,4-dimethoxyphenyl)urea | Two methoxyphenyl groups | Antioxidant | Enhanced activity due to dual substitution |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The methoxy groups may facilitate interaction with specific enzymes or receptors.

- The urea functional group could play a role in binding to biological targets, potentially influencing cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar urea derivatives in various therapeutic areas:

- Anticancer Activity : A study demonstrated that certain urea derivatives exhibited significant inhibitory effects on gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1). This suggests a selective cytotoxicity that could be beneficial for cancer therapy .

- Anti-inflammatory Effects : Compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea have shown promise in reducing inflammatory markers in vitro. For instance, derivatives with similar methoxy substitutions were effective in inhibiting pro-inflammatory cytokines .

- Pharmacokinetics and Binding Affinity : Molecular docking studies suggest that this compound may have favorable binding interactions with targets involved in inflammatory responses and cancer cell proliferation. Further pharmacological studies are necessary to elucidate these interactions fully .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds: Challenges and Limitations

The evidence lacks analogs for direct comparison. For example:

- Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () is an indole-carboxylate ester with distinct pharmacophoric features.

A meaningful comparison would require compounds such as:

- Sorafenib (a urea-based kinase inhibitor with aryl substituents).

- Linagliptin (a xanthine-derived urea analog targeting DPP-4).

- Structural analogs with methoxybenzyl or hydroxyethoxy groups.

Without access to such data, key parameters (e.g., binding affinity, solubility, metabolic stability) cannot be tabulated or analyzed.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database Mining : Explore PubMed, SciFinder, or Reaxys for urea derivatives with 3,4-dimethoxybenzyl or p-tolyl-ethyl-hydroxyethoxy motifs.

Structural-Activity Relationship (SAR) Studies : Compare substituent effects on potency (e.g., methoxy vs. hydroxyl groups in benzyl derivatives).

Physicochemical Profiling : Generate experimental or computational data (e.g., logP, pKa) for solubility and bioavailability comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.